molecular formula C14H10N2O7 B14692249 2,4-Dinitrophenyl 4-methoxybenzoate CAS No. 24642-86-2

2,4-Dinitrophenyl 4-methoxybenzoate

Cat. No.: B14692249
CAS No.: 24642-86-2
M. Wt: 318.24 g/mol
InChI Key: DYMIUYVUKQUOQG-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl 4-methoxybenzoate is an organic compound that belongs to the class of dinitrophenyl esters. It is characterized by the presence of two nitro groups attached to a phenyl ring and a methoxybenzoate ester group. This compound is of interest in various fields of chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl 4-methoxybenzoate typically involves the esterification of 2,4-dinitrophenol with 4-methoxybenzoic acid. One common method involves the reaction of 2,4-dinitrophenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dinitrophenyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl 4-methoxybenzoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The nitro groups on the phenyl ring enhance the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and analytical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitrophenyl 4-methoxybenzoate is unique due to the combination of the dinitrophenyl and methoxybenzoate groups, which confer distinct chemical reactivity and properties. This makes it valuable in specific analytical and synthetic applications where other similar compounds may not be as effective .

Properties

CAS No.

24642-86-2

Molecular Formula

C14H10N2O7

Molecular Weight

318.24 g/mol

IUPAC Name

(2,4-dinitrophenyl) 4-methoxybenzoate

InChI

InChI=1S/C14H10N2O7/c1-22-11-5-2-9(3-6-11)14(17)23-13-7-4-10(15(18)19)8-12(13)16(20)21/h2-8H,1H3

InChI Key

DYMIUYVUKQUOQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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